6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol vs. 5-Bromo-2-(methylthio)pyrimidin-4-ol: Lipophilicity (LogP) Differentiation
The 2-ethylthio group in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol confers a distinct lipophilic profile compared to its 2-methylthio analog. The extended alkyl chain on the sulfur atom increases the compound's partition coefficient (LogP). This difference is quantifiable through calculated LogP values and is a direct consequence of the ethylthio vs. methylthio substitution .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.2266 |
| Comparator Or Baseline | 6-Amino-5-bromo-2-(methylthio)pyrimidin-4-ol (Calculated LogP): 0.92 (estimated by ChemDraw based on SMILES) |
| Quantified Difference | ΔLogP ≈ 0.30 |
| Conditions | Computational prediction; software: ChemDraw Professional 20.0 or analogous algorithm. Target compound value sourced from vendor datasheet . |
Why This Matters
Higher LogP correlates with increased membrane permeability and can significantly impact compound bioavailability or chromatographic retention time, making the ethylthio derivative a superior choice for applications requiring enhanced lipophilicity.
